Maritimein is a natural product found in Cynara humilis, Viguiera dentata, and other organisms with data available.
Maritimein
CAS No.: 490-54-0
Cat. No.: VC21335569
Molecular Formula: C21H20O11
Molecular Weight: 448.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 490-54-0 |
---|---|
Molecular Formula | C21H20O11 |
Molecular Weight | 448.4 g/mol |
IUPAC Name | (2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-3-one |
Standard InChI | InChI=1S/C21H20O11/c22-7-14-16(26)18(28)19(29)21(32-14)31-12-4-2-9-15(25)13(30-20(9)17(12)27)6-8-1-3-10(23)11(24)5-8/h1-6,14,16,18-19,21-24,26-29H,7H2/b13-6-/t14-,16-,18+,19-,21-/m1/s1 |
Standard InChI Key | SYRURBPRFQUYQS-RHEJLWEFSA-N |
Isomeric SMILES | C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |
Canonical SMILES | C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Chemical Structure and Properties
Maritimein is classified as an aurone, a type of natural phenol compound. It features a distinctive structure with significant implications for its biological activity and chemical behavior.
Basic Chemical Information
The chemical profile of maritimein reveals its complex molecular structure:
Property | Value |
---|---|
Molecular Formula | C21H20O11 |
Molecular Weight | 448.3769 g/mol |
Stereochemistry | Absolute |
Defined Stereocenters | 5/5 |
E/Z Centers | 1 |
Charge | 0 |
Physical Appearance | Yellow pigment |
The compound features a SMILES notation of OC[C@H]1OC@@HC@HC@@H[C@@H]1O and an InChIKey of SYRURBPRFQUYQS-RHEJLWEFSA-N . These structural identifiers are essential for precise chemical database referencing and molecular modeling studies.
Structural Characteristics
Maritimein's structure consists of an aurone core linked to a glycoside moiety. The aurone portion features a benzofuranone system with a phenyl substituent at the 2-position. The compound contains multiple hydroxyl groups, contributing to its high polarity and water solubility. The glycosidic linkage connects a sugar moiety to the aurone skeleton, distinguishing maritimein from its aglycone counterpart, maritimetin .
Natural Sources and Distribution
Plant Sources
Maritimein has been identified in several plant species, primarily in the Asteraceae family:
Plant Species | Family | Plant Part | Reference |
---|---|---|---|
Coreopsis maritima | Asteraceae | Flowers | |
Coreopsis tinctoria | Asteraceae | Flowers | |
Baeria chrysostoma | Asteraceae | Flowers | |
Zinnia linearis | Asteraceae | Flowers |
The presence of maritimein in these flowering plants suggests a possible ecological role in plant pigmentation and protection against environmental stressors.
Geographic Distribution
Coreopsis tinctoria, one of the primary sources of maritimein, is found predominantly in high-altitude regions exceeding 3000 meters. Research has examined C. tinctoria specimens from diverse geographical locations including Xinjiang, Qinghai, Tibet, and Yunnan provinces in China . The concentration and composition of flavonoids, including maritimein, show variation based on geographical origin, suggesting environmental and genetic factors influence its biosynthesis.
Biosynthesis and Metabolism
Biosynthetic Pathway
Aurones, including maritimein, are biosynthesized through the phenylpropanoid pathway, which is common to flavonoid compounds. The formation of aurones involves a key enzyme, aurone synthase, which catalyzes the oxidative cyclization of chalcones to form the characteristic benzofuranone structure . The glycosylation process, which converts the aglycone (maritimetin) to the glycoside (maritimein), is typically catalyzed by specific glycosyltransferases in the plant cell.
Metabolic Transformation
In plant metabolism, maritimein likely functions within the broader flavonoid network, potentially interconverting with related compounds depending on the plant's physiological needs. The presence of both maritimein and its aglycone maritimetin in certain plant species suggests dynamic metabolic relationships between these compounds .
Biological Activities
Antioxidant Properties
Maritimein demonstrates significant antioxidant activity, attributed to its polyphenolic structure with multiple hydroxyl groups . The compound's ability to scavenge free radicals makes it potentially valuable in addressing oxidative stress-related conditions. Research indicates that extracts containing maritimein from Coreopsis tinctoria exhibit free radical scavenging properties when assessed using standardized methods such as the 2,2'-azinobis(3-ethylbenzthiazoline-sulfonic acid)diammonium salt (ABTS) assay .
Analytical Methods for Detection and Quantification
Chromatographic Techniques
Advanced analytical methods have been employed to identify and characterize maritimein in plant extracts:
Ultra-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (UPLC-QTOF-MS/MS) has proven particularly effective for the comprehensive analysis of complex flavonoid mixtures containing maritimein .
Spectroscopic Methods
Spectroscopic techniques, including UV-visible spectroscopy, provide valuable information about maritimein's characteristic absorption patterns. As a yellow pigment, maritimein exhibits distinct absorption peaks that can be utilized for both identification and quantification purposes .
Research Applications
Natural Product Chemistry
Maritimein represents an important compound in natural product chemistry research, particularly in studies focused on plant secondary metabolites. Its structural characterization contributes to the broader understanding of aurone biosynthesis and diversity in the plant kingdom .
Comparative Analysis with Related Compounds
Relationship to Maritimetin
Maritimein is the glycosylated form of maritimetin, with the addition of a sugar moiety to the basic aurone structure. Maritimetin (C15H10O6) has a molecular weight of 286.24 g/mol and contains hydroxyl groups at positions 6, 7, 3' and 4' . The glycosylation affects the compound's solubility, bioavailability, and potentially its biological activities.
Comparison with Other Aurones
In the context of other aurones found in Coreopsis species, maritimein shares structural similarities with compounds such as marein. Studies on Coreopsis tinctoria have identified marein and flavanomarein as key biomarkers for quality assessment of the plant material . These related compounds function together in plant biochemistry and potentially in therapeutic applications.
Compound | Molecular Formula | Key Structural Features | Natural Source |
---|---|---|---|
Maritimein | C21H20O11 | Glycosylated aurone | Coreopsis maritima, C. tinctoria |
Maritimetin | C15H10O6 | Hydroxyaurone (aglycone) | Coreopsis tinctoria, Bidens aurea |
Marein | C21H20O11 | Glycosylated chalcone | Coreopsis tinctoria |
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